4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

Description

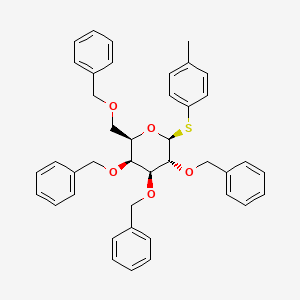

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside (CAS: 74801-29-9, C₄₀H₄₁O₅S) is a synthetic thioglycoside derivative with a galactopyranose core. Key structural features include:

- Tetra-O-benzyl protection: Benzyl groups at the 2, 3, 4, and 6 positions enhance stability and control reactivity during glycosylation reactions.

- Thioglycosidic linkage: The anomeric sulfur atom (1-thio) improves chemical stability and resistance to enzymatic hydrolysis compared to O-glycosides.

- 4-Methylphenyl aglycone: The aromatic moiety influences solubility and serves as a leaving group in glycosylation.

This compound is primarily used as an intermediate in carbohydrate synthesis, particularly for constructing complex glycans in a stereocontrolled manner .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEYRWOAKGAYDF-RSGFCBGISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside (Methylphenyl thiogalactoside) is a glycosyl donor that has gained attention in the field of carbohydrate chemistry due to its potential applications in synthesizing complex oligosaccharides. This compound is characterized by a unique structure that facilitates various biological activities, particularly in glycosylation reactions.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₄₂O₅S

- Molecular Weight : 634.82 g/mol

- CAS Number : 11050551

- IUPAC Name : (2R,3S,4S,5R,6S)-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside

The compound contains a thiogalactopyranoside moiety that enhances its reactivity in glycosylation processes while providing stability against hydrolysis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thioglycosides. For instance, compounds similar to 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside have been evaluated for their efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis via interference with glycosylation pathways.

Glycosylation Reactions

As a glycosyl donor, this compound plays a crucial role in synthesizing oligosaccharides. It has been utilized in various studies aimed at developing complex carbohydrates with specific biological functions. The following table summarizes key findings related to its use in glycosylation:

Case Studies

- Synthesis of Oligosaccharides : In a study by Panza et al., the compound was successfully employed to synthesize complex oligosaccharides that exhibited enhanced biological activity against pathogens . This highlights its utility in developing new therapeutic agents.

- Antimicrobial Activity : A comparative analysis indicated that derivatives of this compound demonstrated significant antibacterial effects against multi-drug resistant strains of bacteria . The study emphasized the importance of the thiol group in enhancing the antimicrobial activity.

- Glycosylation Efficiency : In another research effort focusing on glycosylation efficiency, it was shown that this compound provided higher yields and selectivity compared to conventional glycosyl donors . This characteristic is critical for pharmaceutical applications where precise control over product formation is required.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside is its role as a glycosyl donor in the synthesis of various oligosaccharides. It has been utilized extensively in the development of programmable one-pot oligosaccharide synthesis methods. This compound allows for the efficient formation of glycosidic bonds due to its favorable reactivity profile compared to other glycosyl donors .

Synthesis of Oligosaccharides

The compound has been reported to facilitate the synthesis of complex oligosaccharides. For instance, it can be employed in the construction of glycoproteins and glycolipids, which are crucial for various biological functions and processes. The ability to manipulate oligosaccharide structures using this compound has significant implications for drug development and vaccine formulation .

Medical Research and Therapeutics

Recent studies have explored the potential therapeutic applications of oligosaccharides synthesized using 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside. These include:

- Antiviral Agents: Oligosaccharides derived from this compound have shown promise in inhibiting viral infections by mimicking host cell receptors.

- Cancer Therapy: Certain synthesized oligosaccharides exhibit anti-tumor properties by modulating immune responses and targeting cancer cells directly .

Biochemical Studies

This compound is also utilized in biochemical assays to study carbohydrate-protein interactions. By synthesizing specific oligosaccharides with defined structures, researchers can investigate how these carbohydrates influence biological processes such as cell signaling and adhesion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

a) 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (CAS: 28244-99-7, C₂₁H₂₆O₉S)

- Key Differences: Acetyl vs. benzyl groups: Acetyl protection (labile under basic conditions) contrasts with the robust benzyl ethers (requiring hydrogenolysis for removal). Molecular weight: 454.5 g/mol (acetylated) vs. 657.8 g/mol (benzylated), impacting solubility and crystallinity.

- Applications : Acetylated derivatives are often used in stepwise syntheses where temporary protection is needed .

b) 4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 189744-09-0, C₂₆H₃₀O₈S)

Substituent Modifications on the Aglycone

a) 4-Methoxyphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside

- Key Differences: Methoxy vs. methyl group: Electron-donating methoxy increases aglycone stability but may alter glycosylation efficiency.

b) Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 74801-29-9, C₄₀H₄₁O₅S)

Functional Group Additions

a) 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside (CAS: 117153-30-7, C₃₄H₃₂Cl₃N₃O₄S)

Stereochemical and Anomeric Variations

a) Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 126187-25-5, C₁₆H₂₄O₉S)

- Key Differences: Ethyl aglycone vs. methylphenyl: Smaller aglycone increases solubility in polar solvents. Anomeric configuration: β-thiogalactosides are more stable than α-anomers under acidic conditions .

Research Findings and Trends

- Stereoselectivity : Benzyl-protected thiogalactosides exhibit higher α-selectivity in glycosylations compared to acetylated analogs due to steric effects .

- Stability : Benzyl groups confer superior stability in long-term storage and acidic conditions, making them preferred for multi-step syntheses .

- Biological Relevance : Azido and deoxy derivatives (e.g., CAS 117153-30-7) are emerging tools for metabolic labeling and cancer research .

Q & A

Q. What are the key synthetic steps for preparing 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside?

- Methodological Answer : The synthesis typically involves:

Protection : Benzylation of all hydroxyl groups on galactose (except anomeric position) using benzyl bromide and a base (e.g., NaH) in anhydrous DMF .

Thioglycoside Formation : Reaction of the protected galactose with 4-methylthiophenol under Lewis acid catalysis (e.g., BF₃·OEt₂) to introduce the thio linkage at the anomeric center .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and characterization via NMR (¹H/¹³C) and mass spectrometry .

Note: Thioglycosides require strict anhydrous conditions to prevent hydrolysis .

Q. How are benzyl protecting groups strategically employed in the synthesis of this compound?

- Methodological Answer : Benzyl groups are introduced to block hydroxyls during glycosylation, ensuring regioselectivity. Key considerations:

- Temporary Protection : Benzyl ethers are stable under acidic/basic conditions but removable via hydrogenolysis (H₂/Pd-C) .

- Orthogonality : Benzyl groups do not interfere with thioglycoside formation, unlike acetyl protections that may require selective deprotection .

- Steric Effects : Over-benzylation can hinder reactivity; optimized stoichiometry (e.g., 4 eq. BnBr per hydroxyl) is critical .

Q. What spectroscopic methods confirm the structure and purity of this thiogalactopyranoside?

- Methodological Answer :

- NMR : ¹H NMR identifies anomeric proton (δ 5.2–5.5 ppm for β-thioglycosides) and benzyl aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms thioglycosidic linkage (C-S ~85–90 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ ion) .

- X-ray Crystallography : For absolute configuration, single-crystal analysis resolves anomeric stereochemistry (e.g., orthorhombic P2₁2₁2₁ space group) .

Advanced Research Questions

Q. How can regioselective benzylation of galactose be optimized to avoid incomplete protection or over-substitution?

- Methodological Answer :

- Stepwise Protection : Use temporary groups (e.g., TBDMS for C-2/C-3) to direct benzylation to C-4/C-6 first, followed by deprotection and sequential benzylation .

- Kinetic Control : Low-temperature reactions (−20°C) with slow benzyl bromide addition minimize steric hindrance at crowded positions .

- Monitoring : TLC (hexane:EtOAc 8:2) tracks reaction progress; incomplete spots indicate residual hydroxyls .

Q. What side reactions occur during thioglycoside formation, and how are they mitigated?

- Methodological Answer :

- Thioacetal Formation : Competing reactions between thiols and aldehydes (if present) are avoided by using pre-protected sugars .

- Anomeric Mixtures : β-selectivity is enhanced with BF₃·OEt₂, which stabilizes the oxocarbenium ion intermediate .

- Hydrolysis : Moisture-sensitive steps require molecular sieves and inert gas (N₂/Ar) .

Q. How does the thioglycoside’s stability and reactivity compare to O-glycosides in glycosylation reactions?

- Methodological Answer :

- Stability : Thioglycosides are hydrolytically stable (unlike O-glycosides) but require activation via thiophilic promoters (e.g., NIS/TfOH) .

- Reactivity : The C-S bond’s lower energy allows milder cleavage conditions (e.g., TMSOTf vs. strong acids for O-glycosides) .

- Kinetics : Thioglycosides exhibit slower glycosylation rates but higher stereocontrol due to reduced anomeric effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.